Cas no 2172505-80-3 (1-(benzyloxy)carbonyl-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid)

1-(ベンジルオキシ)カルボニル-4-(3-エトキシ-4-メトキシフェニル)ピロリジン-3-カルボン酸は、ピロリジン骨格に複数の官能基を有する有機化合物です。3位のカルボキシル基と1位のベンジルオキシカルボニル(Cbz)保護基により、選択的な反応性と高い安定性を兼ね備えています。4位の3-エトキシ-4-メトキシフェニル基は電子供与性を示し、分子全体の電子密度分布に影響を与えるため、医薬品中間体としての応用が期待されます。特に、Cbz保護基は穏やかな条件で脱保護可能なため、ペプチド合成やヘテロ環化合物の構築に有用です。カルボキシル基の存在により、さらに誘導体化が可能な点も特徴です。

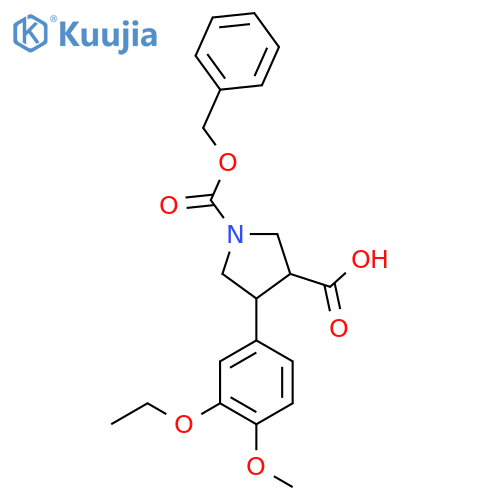

2172505-80-3 structure

商品名:1-(benzyloxy)carbonyl-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid

1-(benzyloxy)carbonyl-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(benzyloxy)carbonyl-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid

- 2172505-80-3

- EN300-1454372

- 1-[(benzyloxy)carbonyl]-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid

-

- インチ: 1S/C22H25NO6/c1-3-28-20-11-16(9-10-19(20)27-2)17-12-23(13-18(17)21(24)25)22(26)29-14-15-7-5-4-6-8-15/h4-11,17-18H,3,12-14H2,1-2H3,(H,24,25)

- InChIKey: ZCEQUZGAYAEFLH-UHFFFAOYSA-N

- ほほえんだ: OC(C1CN(C(=O)OCC2C=CC=CC=2)CC1C1C=CC(=C(C=1)OCC)OC)=O

計算された属性

- せいみつぶんしりょう: 399.16818752g/mol

- どういたいしつりょう: 399.16818752g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 8

- 複雑さ: 549

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 85.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3

1-(benzyloxy)carbonyl-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1454372-5000mg |

1-[(benzyloxy)carbonyl]-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid |

2172505-80-3 | 5000mg |

$2110.0 | 2023-09-29 | ||

| Enamine | EN300-1454372-10000mg |

1-[(benzyloxy)carbonyl]-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid |

2172505-80-3 | 10000mg |

$3131.0 | 2023-09-29 | ||

| Enamine | EN300-1454372-2500mg |

1-[(benzyloxy)carbonyl]-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid |

2172505-80-3 | 2500mg |

$1428.0 | 2023-09-29 | ||

| Enamine | EN300-1454372-250mg |

1-[(benzyloxy)carbonyl]-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid |

2172505-80-3 | 250mg |

$670.0 | 2023-09-29 | ||

| Enamine | EN300-1454372-500mg |

1-[(benzyloxy)carbonyl]-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid |

2172505-80-3 | 500mg |

$699.0 | 2023-09-29 | ||

| Enamine | EN300-1454372-1000mg |

1-[(benzyloxy)carbonyl]-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid |

2172505-80-3 | 1000mg |

$728.0 | 2023-09-29 | ||

| Enamine | EN300-1454372-100mg |

1-[(benzyloxy)carbonyl]-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid |

2172505-80-3 | 100mg |

$640.0 | 2023-09-29 | ||

| Enamine | EN300-1454372-1.0g |

1-[(benzyloxy)carbonyl]-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid |

2172505-80-3 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1454372-50mg |

1-[(benzyloxy)carbonyl]-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid |

2172505-80-3 | 50mg |

$612.0 | 2023-09-29 |

1-(benzyloxy)carbonyl-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

2172505-80-3 (1-(benzyloxy)carbonyl-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylic acid) 関連製品

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 4964-69-6(5-Chloroquinaldine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量